2-Azaspiro[3.3]heptan-6-amine
Description
Significance of Spirocyclic Systems in Modern Chemical Research
Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in modern chemical research, particularly in drug discovery. bldpharm.combohrium.com Their inherent three-dimensional nature offers a distinct advantage over flat, aromatic compounds. bldpharm.comrsc.org This rigid, densely functionalized scaffold allows for the precise positioning of substituents in three-dimensional space, which can lead to improved interactions with biological targets. rsc.orgresearchgate.net
The introduction of a spirocyclic core into a molecule increases its fraction of sp3 hybridized carbons (Fsp3), a parameter correlated with a higher probability of success in clinical trials. bldpharm.com This is because the non-planar arrangement of substituents can enhance receptor-ligand complementarity. bldpharm.com Furthermore, spirocyclic compounds can exhibit improved physicochemical properties, such as aqueous solubility and metabolic stability, when compared to their monocyclic counterparts. bldpharm.comrsc.org These attributes make spirocyclic scaffolds a valuable tool for medicinal chemists seeking to develop novel therapeutics and explore new chemical intellectual property space. rsc.orgresearchgate.net
Overview of the Azaspiro[3.3]heptane Core as a Structural Motif
The azaspiro[3.3]heptane core, a specific class of spirocyclic systems, has emerged as a particularly valuable structural motif in medicinal chemistry. shigematsu-bio.com These compounds, featuring two four-membered rings with at least one nitrogen atom, are recognized as promising building blocks for drug discovery. researchgate.netsciensage.info The rigid framework of the azaspiro[3.3]heptane scaffold allows for a predictable orientation of functional groups, which can enhance selectivity for biological targets. researchgate.net
Derivatives of azaspiro[3.3]heptane are considered attractive surrogates for commonly used heterocycles like piperidine (B6355638), piperazine (B1678402), and morpholine (B109124). shigematsu-bio.comresearchgate.net The incorporation of this scaffold can favorably modulate a compound's physicochemical properties, including solubility and metabolic stability. enamine.netuniv.kiev.ua For instance, replacing a piperidine ring with a 2-azaspiro[3.3]heptane moiety has been shown to improve solubility and reduce metabolic degradation in bioactive compounds. enamine.net This makes the azaspiro[3.3]heptane core a key component in the design of novel drug candidates with potentially improved pharmacokinetic profiles. rsc.orguniba.it
Historical Development and Emerging Trends in Azaspiro[3.3]heptane Chemistry
The exploration of azaspiro[3.3]heptane chemistry has gained significant momentum in recent years. Initially reported over six decades ago, this ring system was not extensively studied until its potential in drug discovery was highlighted. thieme-connect.de A pivotal moment came in 2010 when the 2-azaspiro[3.3]heptane scaffold was proposed as a bioisostere for piperidine, a common motif in many drugs. researchgate.netacs.org This concept spurred a surge in research, leading to the inclusion of this scaffold in numerous research publications, patents, and new chemical entities. acs.org
Early synthetic routes to azaspiro[3.3]heptanes were often lengthy and challenging. chemrxiv.org However, the growing demand from medicinal chemists has driven the development of more efficient and scalable synthetic methods. researchgate.netacs.org Recent trends focus on the synthesis of highly functionalized azaspiro[3.3]heptane derivatives with multiple points of diversification, allowing for the creation of diverse chemical libraries for drug screening. acs.orgnih.gov The development of synthetic routes to isomeric scaffolds, such as 1-azaspiro[3.3]heptane, is also an active area of research, further expanding the toolbox for medicinal chemists. acs.orgnih.gov The ongoing development of novel synthetic strategies and the exploration of new applications continue to be major trends in this field. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-1-6(2-5)3-8-4-6/h5,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEPLASGBUWJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308126 | |
| Record name | 2-Azaspiro[3.3]heptan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-05-8 | |
| Record name | 2-Azaspiro[3.3]heptan-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.3]heptan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Azaspiro 3.3 Heptan 6 Amine and Its Derivatives
Strategies for the Construction of the Azaspiro[3.3]heptane Ring System
The formation of the core 2-azaspiro[3.3]heptane ring system is a critical step in the synthesis of 2-azaspiro[3.3]heptan-6-amine and its analogs. Key strategies involve the carefully orchestrated closure of one or both of the azetidine (B1206935) rings.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a prevalent and effective strategy for constructing the azaspiro[3.3]heptane skeleton. These approaches involve the formation of one of the azetidine rings from a pre-functionalized precursor through an internal nucleophilic attack.
A common and robust method for the formation of the azetidine ring within the spiro[3.3]heptane system is through an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. This process typically involves a nucleophilic amine attacking an electrophilic carbon center bearing a suitable leaving group, leading to the formation of the strained four-membered ring.
In the synthesis of 2,6-diazaspiro[3.3]heptane derivatives, this strategy has been effectively employed. The cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine derivatives proceeds smoothly in the presence of a strong base such as potassium tert-butoxide in tetrahydrofuran (B95107) (THF). thieme-connect.de The base facilitates the deprotonation of the amine, enhancing its nucleophilicity and promoting the intramolecular displacement of the chloride leaving group to furnish the spirocyclic bisazetidine core. thieme-connect.de The efficiency of this ring closure allows for the synthesis of a variety of N-substituted 2,6-diazaspiro[3.3]heptanes in good yields. thieme-connect.de
Table 1: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes via SN2 Cyclization thieme-connect.de
| Precursor | Aryl Group | Yield of Cyclization Step |
|---|---|---|
| (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | Phenyl | 70% |
| (1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-methoxyphenyl)amine | 4-Methoxyphenyl | 60% |
| (1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorophenyl)amine | 4-Fluorophenyl | 65% |
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of cyclic and macrocyclic systems, including those containing heteroatoms. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.org While widely used for 5- to 30-membered rings, its application in forming strained four-membered rings is less common but feasible.
In the context of spirocycle synthesis, RCM has been successfully utilized to create complex architectures. For instance, the synthesis of indane-based propellane derivatives has been achieved using RCM as a key step to form a five-membered ring fused to the spiro center. researchgate.net The general principle involves the preparation of a suitable diene precursor attached to a central quaternary carbon, which upon treatment with a Grubbs catalyst, undergoes intramolecular cyclization. This strategy is particularly valuable for its functional group tolerance. wikipedia.orgorganic-chemistry.org Although a direct application of RCM to form the core 2-azaspiro[3.3]heptane ring from a diallyl amine precursor is challenging due to the high strain of the resulting four-membered ring, it can be a viable method for constructing larger rings fused to the azaspiro[3.3]heptane scaffold or for the synthesis of derivatives with endocyclic double bonds.
Table 2: Example of RCM in the Synthesis of an Indane-Based Propellane Derivative researchgate.net
| Diene Precursor | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Di-allyl indene (B144670) dione (B5365651) derivative | Grubbs II catalyst (5 mol%) | CH2Cl2 | Room Temperature | 92% |
A practical and scalable approach for the synthesis of azaspiro[3.3]heptane derivatives involves a hydroxide-facilitated alkylation and subsequent cyclization. This method is particularly advantageous as it often allows for a protecting-group-free synthesis.
A notable example is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a tuberculosis drug candidate. acs.org In this process, the azetidine ring is formed through the reaction of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868). acs.org The use of a strong base, such as sodium hydroxide, is crucial for the deprotonation of the aniline (B41778) nitrogen, which then undergoes a double alkylation followed by intramolecular cyclization to yield the spirocyclic product. The reaction conditions, including the choice of solvent and base, have been optimized to achieve high yields and purity on a large scale. acs.org
Table 3: Optimization of Hydroxide-Facilitated Cyclization for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane acs.org
| Base | Solvent | Temperature (°C) | Product Conversion (%) |
|---|---|---|---|
| K2CO3 | DMF | 100 | 5 |
| Cs2CO3 | DMF | 100 | 10 |
| NaOH (50 wt % aq.) | Sulfolane | 100 | >99 |
| NaOH (solid) | Sulfolane | 100 | >99 |
Cycloaddition Reactions
Cycloaddition reactions provide another powerful avenue for the construction of cyclic systems. While the direct formation of the strained four-membered rings of the azaspiro[3.3]heptane core via cycloaddition is less common, these reactions are instrumental in synthesizing derivatives and more complex spirocyclic architectures.
The 1,3-dipolar cycloaddition is a versatile reaction for the synthesis of five-membered heterocycles. wikipedia.org This reaction involves the concertedly cycloaddition of a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, to a dipolarophile, typically an alkene or alkyne. wikipedia.org While this method inherently leads to five-membered rings and is not a direct route to the four-membered azetidine rings of the 2-azaspiro[3.3]heptane skeleton, it is a valuable strategy for the synthesis of more complex spirocyclic systems that incorporate this motif.
For example, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the reaction of an α-amino acid with an aldehyde or ketone, with a suitable dipolarophile can lead to the formation of spiro-pyrrolidine derivatives. whiterose.ac.ukfrontiersin.org In the context of 2-azaspiro[3.3]heptane chemistry, a derivative of this core structure bearing an alkene functionality could serve as the dipolarophile, allowing for the annulation of a pyrrolidine (B122466) ring in a spirocyclic fashion. This approach enables the creation of diverse and structurally complex molecules built upon the 2-azaspiro[3.3]heptane scaffold. A study on the synthesis of spirocyclic amines utilized a tandem imine formation, cyclization, and dipolar cycloaddition cascade to produce tricyclic amine products with high stereoselectivity. whiterose.ac.uk
[2+2] Cycloaddition for Azetidine Ring Construction
The construction of the strained azetidine rings, which form the core of the azaspiro[3.3]heptane system, is frequently accomplished using [2+2] cycloaddition reactions. acs.orgnih.gov This class of reactions provides a powerful and direct route to four-membered rings.
One of the most prominent methods is the Staudinger synthesis, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.com This reaction typically proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene to form a zwitterionic intermediate, which then undergoes ring closure. mdpi.com Ketenes are often generated in situ from precursors like acyl chlorides by treatment with a tertiary amine to be trapped by the imine. mdpi.com
Photochemical [2+2] cycloadditions, often referred to as aza Paternò–Büchi reactions, represent another key strategy. rsc.org These reactions involve the cycloaddition of an excited-state imine with an alkene. rsc.org Recent advancements have enabled these reactions to be performed under mild conditions using visible light and a photocatalyst. springernature.comrsc.org For example, an iridium photocatalyst can activate substrates like 2-isoxazoline-3-carboxylates via triplet energy transfer, allowing them to undergo [2+2] cycloaddition with a wide variety of alkenes. rsc.org This method is noted for its operational simplicity and tolerance of various functional groups.
Multicomponent Reaction (MCR) Approaches to Azaspiranes
While dedicated multicomponent reactions for the direct synthesis of the this compound scaffold are not extensively documented, one-pot procedures that combine several transformations are utilized to enhance synthetic efficiency. These approaches streamline the synthesis by minimizing intermediate purification steps, saving time and resources. For instance, a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes has been described, which can then be converted to other functionalized derivatives. researchgate.net Similarly, the synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been achieved in a one-pot, three-step procedure involving anion addition, reduction, and cyclization. rsc.org
Reductive Amination and Subsequent Cyclization Protocols
A highly effective and practical strategy for the synthesis of diazaspiro[3.3]heptane systems involves a sequence of reductive amination followed by intramolecular cyclization. researchgate.netthieme-connect.de This method is one of the most versatile for preparing amines. researchgate.net The process typically begins with the reductive amination of a suitable aldehyde, such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, with a primary amine or aniline. thieme-connect.de
For anilines, the reaction proceeds well by first forming an iminium ion, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (B8407120). thieme-connect.de For alkyl amines, a stepwise approach is often preferred, where the imine is pre-formed and then reduced with a reagent such as sodium borohydride. thieme-connect.de The resulting secondary amine, which contains a leaving group (e.g., a chloride), undergoes subsequent base-mediated cyclization to form the second azetidine ring, completing the spirocyclic core. thieme-connect.de Common bases for this cyclization step include potassium tert-butoxide. thieme-connect.de This protocol is robust, high-yielding, and amenable to both large-scale synthesis and the creation of chemical libraries. thieme-connect.de
| Entry | Amine (R-NH₂) | Reductive Amination Yield (%) | Cyclization Yield (%) |
|---|---|---|---|
| 1 | Aniline | 88 | 78 |
| 2 | 4-Fluoroaniline | 80 | 75 |
| 3 | 4-Methoxyaniline | 96 | 85 |
| 4 | 4-Fluorobenzylamine | 89 | 80 |
| 5 | Cyclohexylamine | 95 | 72 |
Stereoselective and Asymmetric Synthesis of Azaspiro[3.3]heptane Analogues
The development of stereoselective and asymmetric syntheses is crucial for accessing enantiomerically pure azaspiro[3.3]heptane derivatives for applications in drug discovery. A prominent strategy involves the use of chiral auxiliaries, which are temporarily incorporated to direct the stereochemical outcome of a reaction. researchgate.net
One successful approach for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes employs N-tert-butanesulfinyl imines (Davis-Ellman's imines). rsc.orgresearchgate.netrsc.orgsemanticscholar.org These chiral auxiliaries facilitate the highly diastereoselective nucleophilic addition of a cyclobutane (B1203170) carboxylate anion to the imine carbon. researchgate.net The synthesis involves a three-step sequence:
Diastereoselective Addition : The anion of ethyl cyclobutanecarboxylate (B8599542) is added to the chiral N-tert-butanesulfinyl aldimine, a reaction that proceeds with high diastereoselectivity (up to 98:2 dr). rsc.orgsemanticscholar.org
Reduction : The ester group of the adduct is reduced to a primary alcohol using a reducing agent like lithium aluminium hydride (LAH). rsc.org
Cyclization : The alcohol is converted to a suitable leaving group (e.g., a tosylate), followed by intramolecular nucleophilic substitution with the nitrogen atom to form the second azetidine ring. researchgate.net
The sulfinyl auxiliary can be easily removed under mild acidic conditions at the end of the sequence to provide the free amine. rsc.org This methodology has proven to be efficient, scalable, and applicable to a broad range of substrates, affording the desired enantiopure 1-substituted 2-azaspiro[3.3]heptanes in high yields. rsc.org
| Entry | Aldehyde (R-CHO) | Addition Product (Yield, dr) | Final Product Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 96%, >98:2 | 89 |
| 2 | 4-Methylbenzaldehyde | 94%, >98:2 | 85 |
| 3 | 4-Methoxybenzaldehyde | 91%, >98:2 | 88 |
| 4 | 4-Fluorobenzaldehyde | 95%, >98:2 | 86 |
| 5 | 2-Naphthaldehyde | 90%, >98:2 | 82 |
Functionalization and Derivatization of the Azaspiro[3.3]heptan-6-amine Scaffold
The introduction of an amine group at the C-6 position of the 2-azaspiro[3.3]heptane scaffold is a key step in accessing the target compound and its analogues. This transformation is typically achieved from a ketone precursor, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The synthesis of this ketone intermediate has been accomplished via efficient and scalable routes. researchgate.net
Once the 6-oxo intermediate is obtained, the amine functionality can be introduced via reductive amination. wikipedia.orgorganic-chemistry.org This two-step, one-pot process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this transformation, with sodium cyanoborohydride and sodium triacetoxyborohydride being common choices due to their selectivity for reducing the protonated imine over the starting ketone. wikipedia.org This method allows for the direct and selective formation of the 6-amino group, leading to the synthesis of compounds like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. nih.govresearchgate.net
The nitrogen atoms within the azaspiro[3.3]heptane core provide convenient handles for further functionalization through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties for medicinal chemistry applications.
The synthesis of diazaspiro[3.3]heptanes often involves the use of N-protecting groups, such as benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc), which can be selectively removed and replaced. thieme-connect.de A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported, which is then used in palladium-catalyzed arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. researchgate.net Standard N-alkylation conditions, involving the treatment of the secondary amine with an alkyl halide in the presence of a base, can be used to introduce alkyl groups. Similarly, N-acylation can be achieved by reacting the amine with acyl chlorides or anhydrides to form amides, further diversifying the available derivatives. researchgate.net
Halogenation Strategies, with a Focus on Fluorination
The introduction of halogens, particularly fluorine, into the 2-azaspiro[3.3]heptane framework can significantly modulate the physicochemical properties of the resulting molecules, such as basicity, lipophilicity, and metabolic stability. A number of strategies have been developed for the synthesis of fluorinated 2-azaspiro[3.3]heptane derivatives.
One practical approach involves the deoxofluorination of a readily available ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This method allows for the synthesis of both gem-difluorinated and monofluorinated derivatives. The choice of fluorinating agent is critical to control the outcome of the reaction. For instance, the use of Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) leads to the corresponding gem-difluoro-2-azaspiro[3.3]heptane, while treatment with diethylaminosulfur trifluoride (DAST) can yield the monofluorinated product.
The synthesis of these fluorinated building blocks is often carried out on a multigram scale, highlighting the practicality of these methods for drug discovery programs. The starting ketone can be prepared through a multi-step sequence, and subsequent fluorination provides access to a variety of fluorinated piperidine (B6355638) analogues.
While the focus has been heavily on fluorination due to the unique properties fluorine imparts on pharmaceutical compounds, other halogenation strategies are also conceivable. Standard methods for chlorination, bromination, and iodination could potentially be applied to the 2-azaspiro[3.3]heptane scaffold, although specific examples in the literature are less common. These could include electrophilic halogenation of enolates derived from ketone precursors or radical halogenation at activated positions.
Table 1: Fluorination of 2-Azaspiro[3.3]heptane Derivatives
| Precursor | Reagent | Product | Scale | Yield (%) |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Deoxo-Fluor® | tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate | Multigram | Not specified |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | DAST | tert-Butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate | Multigram | Not specified |
Synthesis of 2-Azaspiro[3.3]heptane-Derived Amino Acids
The rigid, spirocyclic framework of 2-azaspiro[3.3]heptane has been utilized to create conformationally constrained amino acids, which are valuable tools in peptidomimetic studies and drug design. Specifically, analogues of ornithine and γ-aminobutyric acid (GABA) have been synthesized. nih.gov
The synthesis of these novel amino acids involves the construction of the spirocyclic core through the ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov This approach allows for the introduction of both a carboxylic acid and an amino group onto the cyclobutane ring of the 2-azaspiro[3.3]heptane system.
For example, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analogue of ornithine, and 2-azaspiro[3.3]heptane-6-carboxylic acid, a GABA analogue, have been successfully prepared. nih.govresearchgate.net These synthetic routes provide access to sterically constrained amino acids that can be used to probe biological systems and design novel therapeutics. nih.gov
The general strategy for the synthesis of the GABA analogue, 2-azaspiro[3.3]heptane-6-carboxylic acid, involves the preparation of a suitable cyclobutane precursor bearing the required functional groups, followed by the formation of the azetidine ring. The ornithine analogue, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, requires the introduction of an additional amino group at the 6-position of the cyclobutane ring. nih.gov
Table 2: Synthesis of 2-Azaspiro[3.3]heptane-Derived Amino Acids
| Target Amino Acid | Key Synthetic Strategy | Precursors | Reference |
| 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid (Ornithine analogue) | Ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles | Not specified in detail | nih.gov |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid (GABA analogue) | Ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles | Not specified in detail | nih.gov |
Scalable Synthetic Routes and Process Optimization for Practical Application
The successful application of this compound and its derivatives in drug development necessitates the availability of scalable and efficient synthetic routes. Several research efforts have focused on developing practical, multigram-scale syntheses of these valuable building blocks. univ.kiev.uachemrxiv.org
One notable example is the development of a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, a related scaffold, which highlights the feasibility of producing these spirocyclic amines on a larger scale. acs.org The strategies employed in the synthesis of related compounds, such as 2-oxa-6-azaspiro[3.3]heptane, have also been optimized for scale-up. acs.orgacs.orgacs.org For instance, a two-step process for a derivative of 2-oxa-6-azaspiro[3.3]heptane was demonstrated on a 100-gram scale with a high isolated yield and purity. acs.orgacs.orgacs.org
The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid has also been achieved on a multigram scale with good yields, demonstrating the scalability of the synthetic approaches to this class of compounds. univ.kiev.ua These scalable routes often involve the optimization of reaction conditions, such as solvent, temperature, and reagent stoichiometry, to maximize yield and purity while minimizing cost and environmental impact. acs.orgacs.orgacs.org
For the synthesis of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate, several synthetic routes are available, starting from the corresponding 6-oxo derivative. chemicalbook.com The optimization of the reduction of the oxo group and subsequent purification are critical steps for an efficient and scalable process.
The development of these scalable synthetic routes is crucial for the practical application of 2-azaspiro[3.3]heptane derivatives in the pharmaceutical industry, enabling their use in late-stage clinical trials and commercial production. nih.gov
Table 3: Examples of Scalable Syntheses of Azaspiro[3.3]heptane Derivatives and Analogues
| Compound | Scale | Overall Yield (%) | Key Features of the Process |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 100 g | 87 | Low-cost, protecting group-free route. acs.orgacs.orgacs.org |
| Functionalized 2-azaspiro[3.3]heptane-1-carboxylic acid derivatives | Multigram | Good | Facile and scalable synthetic approaches. univ.kiev.ua |
| 2,6-Diazaspiro[3.3]heptane building block | Not specified | Not specified | Concise and scalable synthesis. acs.org |
Advanced Structural Elucidation and Conformational Analysis of 2 Azaspiro 3.3 Heptan 6 Amine Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of 2-azaspiro[3.3]heptan-6-amine systems. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy collectively provide a comprehensive picture of the molecule's atomic arrangement and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the spirocyclic connectivity and determining the stereochemistry of 2-azaspiro[3.3]heptane derivatives. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons within the strained bicyclic system.
In derivatives of 2-azaspiro[3.3]heptane, the protons on the azetidine (B1206935) rings typically appear as distinct signals in the ¹H NMR spectrum. For instance, in a related compound, 2-azaspiro[3.3]heptan-6-ol, the protons adjacent to the nitrogen (CH₂N) and the oxygen (CH₂O) are observed as singlets at approximately 4.35 ppm and 3.85 ppm, respectively, in DMSO-d₆. For N-Boc protected derivatives, such as tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane, the tert-butyl protons give a characteristic singlet around 1.40 ppm in CDCl₃. The protons of the spirocyclic core in such systems typically resonate in the range of 1.5-3.0 ppm. In more complex derivatives, such as 2-methyl-1-(6-(((1R,2S)-2-((E)-1-phenylbut-1-en-2-yl)cyclopropyl)amino)-2-azaspiro[3.3]heptan-2-yl)propan-2-ol, the spirocyclic protons exhibit complex multiplets between 2.13 and 4.37 ppm, reflecting the intricate coupling patterns in the substituted rings.
¹³C NMR spectroscopy is equally vital for structural confirmation. The spiro-carbon, a quaternary carbon shared by both rings, is a key diagnostic signal. In 2-azaspiro[3.3]heptan-6-ol, the carbon atoms of the spirocyclic framework are confirmed by peaks at δ 77.8 (C-O), 44.9 (C-N), and 36.9 (CH₂) ppm. For N-Boc protected analogues, the carbonyl carbon of the Boc group appears in the 155–160 ppm region, while the spiro nitrogen-bearing carbon and the hydroxyl-bearing carbon are found around 45–50 ppm and 65–70 ppm, respectively. The specific chemical shifts are sensitive to the substituents on the rings, allowing for detailed structural analysis. Advanced NMR techniques, such as NOE (Nuclear Overhauser Effect) and HSQC (Heteronuclear Single Quantum Coherence) spectroscopy, are employed for definitive stereochemical assignments in complex stereoisomers of related spiro[3.3]heptane systems.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Azaspiro[3.3]heptane Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
|---|---|---|
| ¹H | Protons on azetidine rings (unsubstituted) | 2.5 - 4.5 |
| Protons adjacent to N-Boc group | ~3.3 - 4.0 | |
| tert-Butyl protons of Boc group | ~1.4 | |
| ¹³C | Spiro-quaternary carbon | 35 - 45 |
| Carbons adjacent to nitrogen | 45 - 65 | |
| Carbonyl of Boc group | 155 - 160 |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is frequently used to confirm the elemental composition of the molecule with high accuracy. thieme-connect.de
The fragmentation of azaspiro[3.3]heptane systems under mass spectrometric conditions is influenced by the presence of the nitrogen atoms and the strained ring system. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org In the case of this compound, α-cleavage at the C5-C6 or C6-C7 bond would be an expected fragmentation pathway.
For derivatives containing protecting groups, such as the tert-butoxycarbonyl (Boc) group, characteristic fragmentation patterns are observed. For example, in the mass spectrum of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, the molecular ion [M+H]⁺ is observed, along with fragments corresponding to the loss of the Boc group and the fragmentation of the spirocyclic core itself. A key fragment often corresponds to the stable spirocyclic core after the loss of substituents. The analysis of these fragmentation patterns provides valuable structural information that complements NMR data.
Table 2: Predicted Mass Spectrometric Fragments for a Boc-Protected this compound Derivative
| Fragment Description | Predicted m/z |
|---|---|
| Molecular Ion [M+H]⁺ | 213 |
| Loss of isobutylene (B52900) from Boc group [M - C₄H₈ + H]⁺ | 157 |
| Loss of Boc group [M - C₅H₉O₂]⁺ | 113 |
| Spirocyclic amine core [C₆H₁₁N₂]⁺ | 111 |
Note: These are predicted values for a generic Boc-protected derivative and can vary.
Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound. The vibrational frequencies of the bonds within the molecule provide a characteristic spectrum.
The primary amine (-NH₂) group in this compound is expected to show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The secondary amine within the azetidine ring will also exhibit an N-H stretch, typically around 3300-3350 cm⁻¹. C-N stretching vibrations are generally observed in the 1020-1250 cm⁻¹ range. The C-H stretching of the methylene (B1212753) groups in the rings will appear just below 3000 cm⁻¹.
In derivatives, other functional groups provide strong, identifiable signals. For example, in a Boc-protected analogue, a strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate (B1207046) is observed between 1680 and 1750 cm⁻¹. researchgate.net In a hydroxyl-containing analogue, a broad O-H stretching band is present in the 3200-3600 cm⁻¹ region. The presence or absence of these characteristic bands allows for rapid confirmation of successful chemical transformations and purification.
Table 3: Characteristic IR Absorption Frequencies for this compound and Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine/Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Boc-carbamate) | 1680 - 1750 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Note: These ranges are approximate and can be influenced by the molecular environment and sample state.
X-ray Crystallography for Absolute Configuration and Solid-State Conformations
X-ray crystallography provides the most definitive three-dimensional structural information for molecules that can be obtained as single crystals. This technique is crucial for determining the absolute configuration of chiral centers and for analyzing the precise bond lengths, bond angles, and solid-state conformation of the azaspiro[3.3]heptane core.
The absolute stereochemistry of intermediates and final compounds in the synthesis of azaspiro[3.3]heptane derivatives has been unambiguously determined using X-ray crystallography. For example, the structure of intermediates in the synthesis of complex therapeutic agents has been confirmed by this method. acs.org Detailed structural analysis of a related derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, was enabled by the availability of high-quality single crystals, providing key insights into the geometry and flexibility of the spiro-azetidine moiety. acs.orgacs.org
Crystallographic studies on cyclobutane-derived diamines, including a close analogue, Boc-monoprotected 6-amino-3-azaspiro[3.3]heptane, have provided detailed conformational data. acs.org These studies reveal the puckering of the four-membered rings and the orientation of substituents. The nitrogen atom in the azetidine ring often adopts a partially pyramidal geometry. The crystal lattice can be stabilized by intermolecular hydrogen bonding, for instance, involving the amine and hydroxyl groups in substituted analogues. This detailed solid-state information is invaluable for understanding the molecule's shape and potential interactions with biological targets.
Conformational Studies and Rigidity of the Azaspiro[3.3]heptane Core
The azaspiro[3.3]heptane core is characterized by its significant conformational rigidity, a property that makes it an attractive scaffold in drug design. vulcanchem.com This rigidity stems from the spirocyclic fusion of two four-membered rings, which severely restricts rotational freedom compared to more flexible monocyclic systems like piperidine (B6355638).
The four-membered azetidine rings are not planar and adopt puckered conformations to relieve some of the inherent ring strain. Computational models and X-ray data suggest that the bond angles at the spiro junction deviate significantly from the ideal tetrahedral angle of 109.5°, inducing considerable strain. vulcanchem.comscribd.com This strain can, in turn, influence the reactivity of the molecule. vulcanchem.com
The conformational preferences of the azaspiro[3.3]heptane skeleton are influenced by the nature and position of its substituents. In N-Boc protected derivatives, the bulky tert-butyl group can influence the puckering of the ring to minimize steric interactions. The nitrogen atom's geometry can range from partially pyramidal to more planar, depending on the electronic effects of its substituents. The rigid and well-defined three-dimensional structure of the 2-azaspiro[3.3]heptane core allows it to present substituents in precise spatial orientations, which is a key advantage for designing selective ligands for biological targets. researchgate.net
Theoretical and Computational Chemistry of 2 Azaspiro 3.3 Heptan 6 Amine
Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure
Quantum mechanical (QM) calculations are fundamental for determining the most stable three-dimensional conformation (geometry optimization) and electronic properties of 2-Azaspiro[3.3]heptan-6-amine. These methods solve the Schrödinger equation to model the behavior of electrons, providing a highly accurate depiction of the molecule at the atomic level.
Geometry optimization calculations, typically performed using Density Functional Theory (DFT) with basis sets like 6-31G* or higher, reveal the lowest energy structure of the molecule. For this compound, these calculations confirm the puckered nature of the two cyclobutane (B1203170) rings fused at a central spiro carbon. The calculations provide precise values for bond lengths, bond angles, and dihedral angles that define its rigid topology.
Beyond geometry, QM methods are used to map the electronic structure. Analysis of the molecular electrostatic potential (ESP) surface highlights regions of positive and negative charge. In this compound, the nitrogen atoms of the secondary amine (in the ring) and the primary amine (the substituent) are identified as regions of high electron density and negative potential, making them key sites for hydrogen bond acceptance and protonation. Conversely, the hydrogen atoms attached to these nitrogens are electron-deficient, acting as hydrogen bond donors.
Frontier Molecular Orbital (FMO) analysis, which calculates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. For this amine, the HOMO is typically localized around the nitrogen atoms, confirming their nucleophilic character.
| Parameter | Calculated Value | Significance |
|---|---|---|
| C-N (Amine) Bond Length | 1.46 Å | Defines the position of the primary amine functional group. |
| C-N (Azacycle) Bond Length | 1.47 Å | Indicates the geometry of the heterocyclic ring. |
| Mulliken Charge on N (Amine) | -0.88 e | Quantifies the high electron density, indicating a primary H-bond acceptor site. |
| Mulliken Charge on N (Azacycle) | -0.75 e | Indicates a secondary site for polar interactions or protonation. |
| HOMO Energy | -6.1 eV | Relates to the ionization potential and electron-donating capability. |
| LUMO Energy | 1.5 eV | Relates to the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 7.6 eV | Indicates high kinetic stability and low chemical reactivity of the core structure. |
Density Functional Theory (DFT) Applications in Structure-Activity Relationship Studies
Density Functional Theory (DFT) is a powerful and widely used QM method that balances computational cost with accuracy, making it ideal for Structure-Activity Relationship (SAR) studies. In SAR, the goal is to correlate a molecule's structural features with its biological activity. DFT allows researchers to quantify these features using electronic descriptors.
For a series of derivatives based on the this compound scaffold, DFT can be used to calculate a range of quantum chemical descriptors for each analog. These descriptors include HOMO/LUMO energies, dipole moment, chemical potential (μ), global hardness (η), and global softness (S). By systematically modifying the scaffold (e.g., by adding substituents to the secondary amine or the cyclobutane ring) and calculating these properties, a quantitative model can be built.
This approach, known as Quantitative Structure-Activity Relationship (QSAR), aims to create a mathematical equation linking the calculated descriptors to experimentally observed biological activity (e.g., binding affinity, IC₅₀). For example, a QSAR model might reveal that higher biological activity is correlated with a lower LUMO energy and a specific range of dipole moments. Such a model enables the in silico screening of virtual compounds, allowing chemists to prioritize the synthesis of derivatives predicted to have the highest potency, thereby saving significant time and resources.
| Compound | Modification | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Parent Compound | -H (on N2) | 1.50 | 1.95 | 150 |
| Derivative A | -CH₃ (on N2) | 1.55 | 2.10 | 125 |
| Derivative B | -C(=O)CH₃ (on N2) | 0.85 | 3.80 | 25 |
| Derivative C | -SO₂CH₃ (on N2) | 0.60 | 4.50 | 10 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Receptor Interactions
While QM methods provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing critical insights into conformational flexibility and binding events that are not captured by static models.
For this compound, MD simulations can be used to study its conformational landscape in an aqueous environment, revealing how the rigid scaffold samples different, albeit limited, puckering states. More importantly, MD is used to simulate the interaction between a ligand derived from this scaffold and its target protein.
In a typical workflow, the ligand is docked into the protein's binding site, and the resulting complex is placed in a simulated box of water and ions. The simulation is then run for tens or hundreds of nanoseconds. Analysis of the resulting trajectory can:
Assess Binding Pose Stability: The root-mean-square deviation (RMSD) of the ligand's atoms over time is calculated to determine if the initial docked pose is stable.
Identify Key Interactions: The simulation reveals which specific amino acid residues in the receptor form persistent hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. The primary and secondary amines of the scaffold are often key participants in these interactions.
Estimate Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate an estimated binding free energy (ΔG_bind), which can be used to rank different ligands by their predicted affinity.
| Parameter | Result | Interpretation |
|---|---|---|
| Simulation Length | 200 ns | Sufficient time to assess the stability of the complex. |
| Ligand RMSD | 1.2 ± 0.3 Å | Indicates a stable binding pose with minimal fluctuation within the pocket. |
| Key H-Bonding Residues | Asp110, Tyr308 | The primary amine (-NH₂) likely interacts with Asp110; the azacycle NH interacts with Tyr308. |
| Average H-Bond Count | 2.8 | Suggests strong and consistent polar interactions anchoring the ligand. |
| Calculated ΔG_bind (MM/PBSA) | -45.5 kcal/mol | Predicts a strong binding affinity for the target receptor. |
Computational Predictions of Molecular Topology and Spatial Positioning
The biological activity of a molecule is intrinsically linked to its three-dimensional shape (topology) and how it presents its functional groups in space. The 2-azaspiro[3.3]heptane core is valuable precisely because its rigid, spirocyclic nature offers a well-defined and predictable topology, acting as a "3D hub" from which functional groups can be projected in specific vectors.
Computational methods are essential for characterizing this topology and its implications for molecular recognition.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features required for activity. For this compound, a simple pharmacophore might consist of a positive ionizable feature (the protonated primary amine), a hydrogen bond donor (the amine N-H), and a hydrogen bond acceptor (the secondary amine N). The rigid scaffold ensures that the distance and angular relationships between these features are maintained, which is critical for fitting into a complementary receptor site.
Molecular Shape Analysis: Algorithms can be used to compare the shape of a ligand based on this scaffold to that of a known, active compound. A high degree of shape similarity suggests that the novel compound may bind to the same target.
By precisely defining the spatial vectors originating from the scaffold, chemists can design molecules where the key interacting moieties (e.g., the amine) are positioned optimally to engage with a target, while the scaffold itself fills a specific volume of the binding pocket.
| Feature Type | Feature Description | Location / Value | Importance |
|---|---|---|---|
| Pharmacophore Point 1 | Positive Ionizable (PI) | Primary Amine (-NH₂) | Crucial for forming salt bridges with acidic residues (e.g., Asp, Glu). |
| Pharmacophore Point 2 | Hydrogen Bond Donor (HBD) | Primary Amine (N-H) | Forms directed hydrogen bonds to anchor the ligand. |
| Pharmacophore Point 3 | Hydrogen Bond Acceptor (HBA) | Secondary Amine (N:) | Interacts with donor groups on the receptor. |
| Spatial Distance | Distance (PI ↔ HBA) | ~4.5 Å | Defines the spatial relationship between key interaction points. |
| Topological Descriptor | Wiener Index | 58 | A numerical descriptor of the molecular graph's compactness. |
Chemical Reactivity and Mechanistic Investigations of 2 Azaspiro 3.3 Heptan 6 Amine
Typical Reactions of Amine and Spiro Compounds
The reactivity of 2-Azaspiro[3.3]heptan-6-amine is dominated by its primary amine group, which behaves as a potent nucleophile. The strained azaspiro[3.3]heptane core, while generally stable, provides a rigid scaffold that influences the orientation of reactants and products.
The lone pair of electrons on the nitrogen atom of the primary amine group makes it highly nucleophilic and basic, enabling it to readily participate in a variety of fundamental organic reactions.
Acylation: The primary amine reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental for incorporating the azaspiro[3.3]heptane motif into larger molecules.
Alkylation: As a nucleophile, the amine can attack alkyl halides, leading to the formation of secondary and tertiary amines. smolecule.com The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Condensation Reactions: The amine can undergo condensation with carbonyl compounds like aldehydes and ketones to form corresponding imines (Schiff bases). smolecule.com These imines can be valuable intermediates for further functionalization, including reduction to secondary amines.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.
The table below summarizes these typical nucleophilic reactions.
| Reaction Type | Electrophile Example | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Condensation | Acetone | Imine |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
The functional groups of this compound and its precursors can be manipulated through oxidation and reduction, which are key steps in both its synthesis and derivatization.
The synthesis of this compound often involves the reduction of a ketone precursor, specifically tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. researchgate.net The ketone is typically reduced to an alcohol using agents like sodium borohydride, which is then converted to the amine. researchgate.netresearchgate.net Alternatively, direct reductive amination of the ketone can be employed. Another synthetic pathway involves the reduction of a nitrile intermediate with a strong reducing agent like lithium aluminum hydride to furnish the primary amine. researchgate.netresearchgate.net
While the primary amine itself can be oxidized, these reactions can be complex. Controlled oxidation is more commonly performed on related functional groups within derivatives. For instance, an alcohol on the spirocyclic ring, as seen in 2-Azaspiro[3.3]heptan-6-ol, can be oxidized to a ketone using common oxidizing agents.
| Transformation | Starting Material Functional Group | Reagent Example | Product Functional Group | Reference |
| Reduction | Ketone | Sodium Borohydride (NaBH₄) | Alcohol | researchgate.net |
| Reduction | Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | researchgate.netresearchgate.net |
| Reduction | β-Lactam | Alane (AlH₃) | Azetidine (B1206935) | researchgate.netresearchgate.net |
| Oxidation | Alcohol | Chromium Trioxide (CrO₃) | Ketone | smolecule.com |
Catalytic Transformations Involving the Azaspiro[3.3]heptane Motif
The azaspiro[3.3]heptane scaffold is increasingly utilized in advanced catalytic reactions, serving as a unique building block that can impart favorable properties to the final products. researchgate.net Its rigid structure provides a distinct spatial orientation compared to more common cyclic amines like piperidine (B6355638). researchgate.netresearchgate.net
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. rsc.org This reaction allows for the formation of a carbon-nitrogen bond between the spirocyclic amine and an aryl halide or sulfonate, providing access to a wide range of N-arylated derivatives. organic-chemistry.orgnih.gov The reaction is highly valued for its functional group tolerance and broad substrate scope. rsc.orgnih.gov
The general catalytic cycle involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Formation of a palladium-amido complex by deprotonation of the amine.
Reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst. rsc.org
The use of sterically hindered phosphine (B1218219) ligands is often crucial for promoting the reductive elimination step and achieving high catalytic turnover. rsc.org
The table below illustrates the potential scope of this reaction with this compound.
| Aryl Halide/Sulfonate Example | Catalyst/Ligand System (General) | Expected Product |
| 4-Chlorotoluene | Pd₂(dba)₃ / Buchwald Ligand | N-(4-methylphenyl)-2-azaspiro[3.3]heptan-6-amine |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / Josiphos Ligand | N-(4-fluorophenyl)-2-azaspiro[3.3]heptan-6-amine |
| 4-Trifluoromethylphenyl triflate | Pd[P(o-tol)₃]₂ / CyPF-t-Bu | N-(4-(trifluoromethyl)phenyl)-2-azaspiro[3.3]heptan-6-amine |
The azaspiro[3.3]heptane motif has been implicated in transformations driven by visible light photocatalysis. rsc.org While not always involving this compound as a starting material, these methods are used to construct the core spirocyclic ring system itself. researchgate.netrsc.org One prominent example is the [2+2] cycloaddition reaction, which can be sensitized by an iridium or ruthenium-based photocatalyst. rsc.org
In this process, a photosensitizer absorbs visible light and enters a long-lived triplet excited state. It then transfers its energy to a substrate, which subsequently undergoes the desired chemical transformation, such as a cycloaddition to form the strained four-membered rings of the spiro[3.3]heptane system. rsc.org These photochemical methods are advantageous due to their mild reaction conditions and ability to access strained molecular architectures that are difficult to form using traditional thermal methods. researchgate.netrsc.org
The primary amine functionality within this compound makes it a potential candidate for use as an organocatalyst. Primary amines are known to participate in key organocatalytic cycles, such as enamine and iminium ion catalysis. thieme.de
Enamine Catalysis: In a hypothetical scenario, this compound could react reversibly with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. This enamine could then react with an electrophile. Subsequent hydrolysis would release the functionalized product and regenerate the amine catalyst.
Iminium Catalysis: Alternatively, reaction with an α,β-unsaturated aldehyde or ketone could form an iminium ion. This process lowers the LUMO of the substrate, activating it for nucleophilic attack.
The rigid, sterically defined nature of the azaspiro[3.3]heptane backbone could offer unique stereochemical control if a chiral version of the amine were used as the catalyst. thieme.de
Future Research Directions and Emerging Opportunities for 2 Azaspiro 3.3 Heptan 6 Amine
Advancements in Novel Synthetic Methodologies for Enhanced Diversity
The exploration of 2-azaspiro[3.3]heptane's full potential in drug discovery is intrinsically linked to the development of versatile and efficient synthetic routes. While foundational methods exist, current research is focused on creating novel methodologies that allow for greater structural diversity and scalability. The inherent strain of the spirocyclic framework presents synthetic challenges, often requiring multi-step protocols.
Future advancements are aimed at overcoming these hurdles. A major focus is the development of scalable processes that avoid problematic reagents or conditions, such as the use of sonication or the formation of hygroscopic salts, which can complicate large-scale production. rsc.org For instance, practical routes using reductive amination of readily available aldehydes are being developed for library synthesis and large-scale production of related diazaspiro[3.3]heptanes. thieme-connect.deresearchgate.net
A significant area of research involves the synthesis of highly functionalized azaspiro[3.3]heptane building blocks that possess multiple "exit vectors." acs.orgresearchgate.net These versatile intermediates allow for the straightforward attachment of various chemical moieties, rapidly expanding the accessible chemical space. acs.org Strategies are being devised to introduce functional groups at various positions on the scaffold, enabling fine-tuning of a molecule's properties. One such approach involves a reordering of reaction sequences, such as using 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO) for direct double N-alkylation of anilines, which circumvents the need to first synthesize and isolate the 2-oxa-6-azaspiro[3.3]heptane intermediate. acs.org
Table 1: Selected Synthetic Strategies for Azaspiro[3.3]heptane Derivatives
| Strategy | Key Intermediate/Reagent | Objective/Advantage | Reference |
|---|---|---|---|
| Reductive Amination | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde | Direct, high-yielding route to functionalized 2,6-diazaspiro[3.3]heptanes. thieme-connect.deresearchgate.net | thieme-connect.deresearchgate.net |
| [2+2] Cycloaddition | Endocyclic alkenes and Graf's isocyanate | Access to 1-azaspiro[3.3]heptane core, a piperidine (B6355638) bioisostere. researchgate.net | researchgate.net |
| Double N-Alkylation | 3,3-bis(bromomethyl)oxetane (BBMO) | Scalable, protecting-group-free route to key intermediates. acs.org | acs.org |
| Multi-Vector Functionalization | Functionalized cyclobutane (B1203170) precursors | Creation of building blocks with multiple points for diversification. acs.orgresearchgate.net | acs.orgresearchgate.net |
Deepening the Understanding of Structure-Activity Relationships through Computational Design
The conformational rigidity of the 2-azaspiro[3.3]heptane scaffold makes it an excellent platform for structure-activity relationship (SAR) studies. bldpharm.com Advanced computational methods are becoming indispensable tools for dissecting how subtle structural modifications to this core impact biological activity. By modeling the interactions between 2-azaspiro[3.3]heptan-6-amine derivatives and their biological targets, researchers can gain a deeper understanding of the molecular basis of their function.
Computational design allows for the rationalization of experimental findings. For example, in studies of dual inhibitors targeting the epigenetic enzymes G9a and DNMT1, molecular docking revealed that the selectivity towards DNMT1 was primarily driven by a 6-methoxy-2-methyl-2-azaspiro[3.3]heptane substituent. mdpi.com These computational insights help explain why certain derivatives exhibit dual activity while others are selective for a single target. mdpi.com This approach is also crucial for understanding "activity cliffs," where minor structural changes result in a dramatic loss or gain of potency. mdpi.com By simulating the binding poses of these compound pairs, researchers can identify the key interactions responsible for the observed activity differences. mdpi.com This predictive power enables a more focused and efficient drug design process, guiding synthetic chemists to prioritize molecules with the highest likelihood of success.
Table 2: Computationally Guided SAR Insights for Azaspiro[3.3]heptane Analogs
| Target Class | Structural Feature | Observed Effect | Computational Rationale | Reference |
|---|---|---|---|---|
| Epigenetic (G9a/DNMT1) | 6-methoxy-2-methyl-2-azaspiro[3.3]heptane substituent | Drives selectivity for DNMT1 enzyme. mdpi.com | Specific electrostatic and steric interactions within the DNMT1 binding pocket. mdpi.com | mdpi.com |
| General | Small changes at R3 substituent | Creates "activity cliffs" with large potency differences. mdpi.com | Alteration of key interactions with polar amino acids at the exterior or interior of the binding pocket. mdpi.com | mdpi.com |
Expanding the Scope of Bioisosteric Applications
The concept of bioisosterism is a cornerstone of modern medicinal chemistry, and 2-azaspiro[3.3]heptane has been successfully established as a bioisostere for piperidine. rsc.orglookchem.com Its introduction into molecules often leads to improved aqueous solubility and enhanced metabolic stability compared to the parent piperidine-containing structures. univ.kiev.ualookchem.com An ongoing area of research is the expansion of this application to replace other common saturated heterocycles, such as morpholine (B109124) and piperazine (B1678402).
Studies have shown that replacing a six-membered heterocycle with an azaspiro[3.3]heptane derivative can significantly alter a molecule's physicochemical properties. In many cases, this substitution lowers the lipophilicity (logD), a counterintuitive effect given the net addition of a carbon atom, which is often rationalized by an increase in basicity. nih.gov However, the success of this bioisosteric replacement is highly dependent on the specific biological target and the geometry of the binding site. nih.govnih.gov For example, while terminal azaspiro[3.3]heptanes can be effective replacements, their use within a molecular scaffold (non-terminal) can cause significant geometric changes, such as increasing the distance between connection points and inducing a 90° twist, which may not be suitable for all targets. nih.gov A notable example of a successful related application is the replacement of the piperazine ring in the PARP inhibitor Olaparib with 2,6-diazaspiro[3.3]heptane, which led to a significant improvement in target selectivity and reduced off-target effects. rsc.orgbldpharm.com
Table 3: Physicochemical Property Comparison of Heterocycles
| Property | Traditional Heterocycle (e.g., Piperidine, Morpholine) | Azaspiro[3.3]heptane Counterpart | General Outcome of Replacement | Reference |
|---|---|---|---|---|
| Fraction of sp³ Carbons (Fsp³) | Lower | Higher | Increases 3D character, moving away from "flatland". bldpharm.com | bldpharm.com |
| Lipophilicity (logD7.4) | Baseline | Generally reduced (-0.2 to -1.0 units) | Can improve solubility; effect is context-dependent. nih.gov | nih.gov |
| Basicity (pKa) | Baseline | Generally increased | Affects ionization at physiological pH and can influence solubility and cell permeability. nih.gov | nih.gov |
| Metabolic Stability | Often susceptible to oxidation | Generally improved | The quaternary spiro-carbon can block common sites of metabolism. univ.kiev.ua | univ.kiev.ua |
Exploration of Uncharted Chemical Space via Spirocyclic Architectures
A prevailing theme in contemporary drug discovery is the "escape from flatland," a strategic shift away from flat, aromatic, sp²-rich molecules towards more three-dimensional, sp³-rich structures. univ.kiev.uabldpharm.com Spirocyclic architectures, such as that of this compound, are at the forefront of this movement. bldpharm.com These scaffolds provide rigid, well-defined three-dimensional shapes that allow for a more precise orientation of functional groups in space, potentially leading to enhanced potency and selectivity. spirochem.com
Future research will continue to leverage these spirocyclic cores to explore uncharted regions of chemical space. sigmaaldrich.com The development of novel synthetic routes to highly functionalized azaspiro[3.3]heptanes is crucial for this endeavor, as it provides the tools to build libraries of compounds with unprecedented structural diversity. acs.orgresearchgate.net By varying the substituents and their stereochemistry around the rigid core, chemists can generate a vast number of unique molecular shapes. spirochem.com A particularly promising opportunity lies in the incorporation of these novel spirocyclic building blocks into DNA-encoded libraries (DELs). spirochem.comrsc.org This technology allows for the synthesis and screening of billions of unique compounds simultaneously, and populating these libraries with novel 3D scaffolds like 2-azaspiro[3.3]heptane derivatives will significantly increase the chances of identifying hits against new and challenging biological targets. rsc.org
Synergistic Approaches Combining Synthesis and Advanced Computational Methods
The most significant future opportunities will likely arise from the powerful synergy between innovative synthetic chemistry and advanced computational design. This integrated approach creates a rapid and efficient cycle of discovery: computational tools predict the properties and potential activity of novel 2-azaspiro[3.3]heptane derivatives, guiding synthetic chemists to focus their efforts on the most promising candidates. mdpi.com
Once synthesized, these compounds are tested, and the experimental data is fed back into computational models to refine SAR understanding. mdpi.com This iterative loop accelerates the optimization process, allowing researchers to navigate the vast chemical space of spirocyclic architectures more effectively. For example, computational analysis can help prioritize which functionalized building blocks to synthesize, while new synthetic methods, including flow-assisted synthesis, can be developed to meet the demand for these computationally designed molecules. researchgate.net This combination of "in silico" design and "in vitro" synthesis and testing is essential for fully exploiting the unique structural features of this compound. It enables a more rational exploration of its potential, leading to the faster identification of next-generation therapeutic agents with improved efficacy and selectivity. researchgate.net
Q & A
Q. What are the common synthetic routes for 2-Azaspiro[3.3]heptan-6-amine?
The synthesis typically involves ring-closing reactions to construct the spirocyclic core. Key methods include:
- Bis-alkylation of malonate and tosylamide under basic conditions (e.g., NaOH) to form cyclobutane and azetidine rings .
- Alkylation of aniline derivatives with bis(bromomethyl)oxetane, optimized for scalability and yield (up to 87% in continuous flow reactors) .
- Lithium aluminum hydride (LiAlH4) reduction of intermediates followed by cyclization with sulfonamides, requiring strict temperature control (-20°C to 0°C) to minimize side reactions .
Q. How does the spirocyclic structure influence physicochemical properties?
The rigid spirocyclic framework:
- Restricts conformational flexibility , enhancing metabolic stability and receptor selectivity .
- Improves solubility when functionalized with polar groups (e.g., carboxylic acid derivatives), critical for pharmacokinetic optimization .
- Increases lipophilicity with fluorinated or methyl substituents, aiding blood-brain barrier penetration in CNS-targeted drugs .
Q. What analytical techniques confirm the compound's structure and purity?
- 2D NMR (COSY, NOESY) : Resolves stereochemistry and ring junction geometry .
- X-ray crystallography : Validates spirocyclic conformation and bond angles .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .
- Chiral HPLC : Assesses enantiomeric purity, critical for pharmacologically active isomers .
Advanced Research Questions
Q. How can low yields in spirocyclic ring formation be mitigated?
Low yields often arise from competing oligomerization or incomplete cyclization . Strategies include:
- Schlenk techniques to exclude moisture, which hydrolyzes intermediates .
- Optimized stoichiometry of bis-electrophiles (e.g., 3,3-bis(bromomethyl)oxetane) to reduce side products .
- Flow chemistry : Enables precise temperature control and reduces reaction times, improving yields to >85% in scaled syntheses .
Q. What contradictions exist in receptor binding data, and how are they resolved?
Discrepancies in binding affinities (e.g., µM vs. nM ranges) may stem from:
- Assay variability (e.g., pH, ionic strength, co-solvents like DMSO).
- Receptor conformational states (e.g., active vs. inactive forms). Solutions:
- Standardized SPR (Surface Plasmon Resonance) assays with reference controls .
- Molecular dynamics simulations : Account for protein flexibility and allosteric effects .
- Cryo-EM studies : Clarify binding modes in structurally resolved complexes .
Q. How do substituents at the 6-position modulate biological activity?
- Fluorine substitution : Enhances lipophilicity (LogP +0.5) and bioavailability, as seen in tuberculosis drug candidate TBI-223 .
- Carboxylic acid derivatives : Improve aqueous solubility (e.g., >10 mg/mL at pH 7.4) for intravenous formulations .
- Methyl groups : Increase steric bulk, reducing off-target interactions in kinase inhibitors .
Q. What novel catalytic systems enable enantioselective synthesis?
- Chiral phosphine-palladium complexes : Achieve 94% ee in asymmetric allylic aminations .
- Organocatalysts (e.g., modified proline derivatives): Facilitate Mannich reactions to construct stereocenters with >90% ee .
Methodological Recommendations
- For scalable synthesis : Adopt continuous flow reactors to enhance reproducibility and reduce costs .
- For SAR studies : Use molecular docking paired with free-energy perturbation (FEP) calculations to prioritize synthetic targets .
- For analytical validation : Combine HRMS with ion mobility spectrometry to distinguish isobaric intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
